![molecular formula C18H20ClNO2 B1354407 (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride CAS No. 6377-14-6](/img/structure/B1354407.png)
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
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Overview
Description
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Biological Activity
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol; hydrochloride is a complex organic compound belonging to the class of aporphine alkaloids. It is structurally related to morphine and codeine but lacks narcotic properties. This compound has garnered attention for its potential biological activities, including antidepressant effects, antitumor activity, and neuroprotective properties.
The compound features a methoxy group and a methyl group, enhancing its solubility and biological relevance. The hydrochloride form increases its aqueous solubility, making it suitable for various biological applications.
Property | Value |
---|---|
Molecular Formula | C18H20ClNO2 |
IUPAC Name | (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
LogP (octanol/water) | 3.153 |
Solubility in water | Enhanced due to hydrochloride form |
Antidepressant Effects
Research indicates that compounds similar to (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential efficacy in treating mood disorders.
Antitumor Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Neuroprotective Properties
The unique structural features of this compound allow it to interact with neuroreceptors, potentially providing protective effects against neurodegeneration. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biological activity of (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is primarily mediated through its interaction with neurotransmitter receptors. It acts as a dopamine agonist, influencing neurotransmitter release and modulating various physiological responses.
Case Studies and Research Findings
- Antidepressant Study : A study exploring the effects of similar aporphine derivatives showed significant improvement in depressive-like behavior in animal models when administered at specific dosages.
- Antitumor Research : In vitro studies demonstrated that (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol reduced viability in breast cancer cell lines by up to 70% after 48 hours of treatment.
- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.
Scientific Research Applications
Medicinal Chemistry
- Pro-emetic Agent : The compound has been studied for its potential use as a pro-emetic agent, which can induce vomiting in cases of poisoning or overdose. Its mechanism involves interaction with dopamine receptors, which are crucial in the emetic response.
Neuropharmacology
- Dopamine Agonist : It acts as a dopamine agonist, modulating neurotransmitter release and influencing various neurological pathways. This property makes it a candidate for research into treatments for conditions like Parkinson's disease and other dopamine-related disorders .
Chemical Intermediates
- The compound serves as an intermediate in synthesizing other complex organic compounds. Its derivatives are being explored for unique chemical and pharmacological properties, expanding the scope of potential therapeutic agents in drug development.
Case Study 1: Pro-emetic Properties
A study demonstrated that (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol effectively induced vomiting in animal models when administered at specific doses. The research highlighted its potential application in treating accidental poisonings by facilitating the expulsion of toxins from the body.
Case Study 2: Dopamine Receptor Interaction
Research published in the Journal of Medicinal Chemistry explored the interaction of this compound with dopamine receptors. The findings suggested that it could modulate receptor activity similarly to established dopamine agonists but with a potentially improved safety profile due to its non-narcotic nature .
Summary Table of Applications
Properties
CAS No. |
6377-14-6 |
---|---|
Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
NIWCFXFECXNXGD-PFEQFJNWSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl |
Key on ui other cas no. |
6377-14-6 |
Origin of Product |
United States |
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